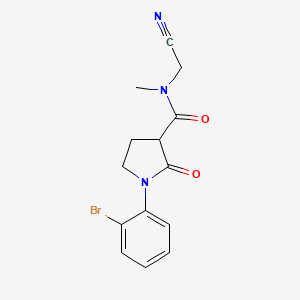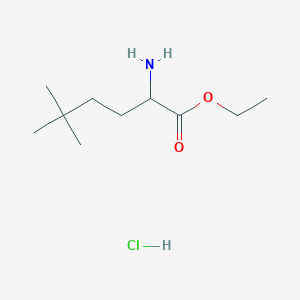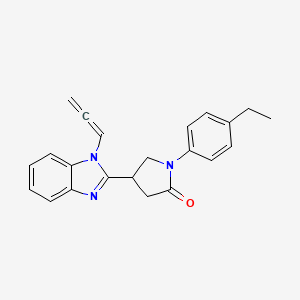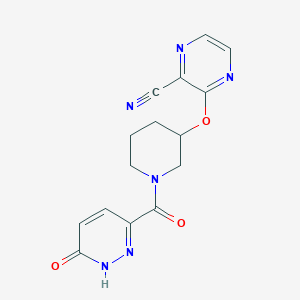
3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyridazine ring, a piperidine ring, and a pyrazine ring . Pyridazine is a six-membered ring with two nitrogen atoms, piperidine is a six-membered ring with one nitrogen atom, and pyrazine is a six-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or reduction. The nitrogen atoms in the ring structures might also participate in various reactions .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Synthesis of Functionalized Compounds : The compound has been involved in the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction processes, demonstrating its utility in creating structurally complex molecules (Sil et al., 2004).
- Formation of Enamines and Azaenamines : Research indicates the use of this compound in the synthesis and reactivity studies involving enamines and azaenamines, leading to various heterocyclic structures (Abdallah, 2007).
- Application in Heterocyclic Syntheses : The compound has been used as a building block in heterocyclic syntheses, providing novel routes to various pyridazine and pyranopyridine derivatives (Alnajjar et al., 2008).
Molecular and Crystal Structure Studies
- Crystal Structure Analysis : It has been used in the preparation and study of molecular and crystal structures of related compounds, aiding in understanding their physical and chemical properties (Jansone et al., 2007).
- Investigations into Supramolecular Interactions : Research includes microwave-directed synthesis studies of related compounds, exploring supramolecular interactions and providing insights into their chemical behavior (Singh et al., 2016).
Biomedical Research
- Antimicrobial and Antitumor Activities : Some derivatives of this compound have been evaluated for antimicrobial and antitumor activities, indicating potential applications in medical research (Elewa et al., 2021).
- Inhibitor Studies : It has been used in molecular docking studies for the inhibition of specific enzymes, contributing to the development of new therapeutic agents (Venkateshan et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(6-oxo-1H-pyridazine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c16-8-12-14(18-6-5-17-12)24-10-2-1-7-21(9-10)15(23)11-3-4-13(22)20-19-11/h3-6,10H,1-2,7,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRZQZWVPBTNBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

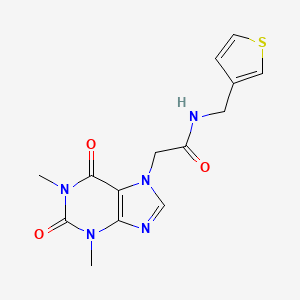
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2356270.png)
![4-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2356272.png)
![Ethyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-4-carboxylate hydrobromide](/img/structure/B2356274.png)

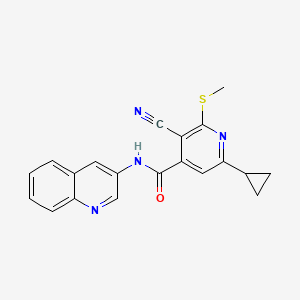
![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)
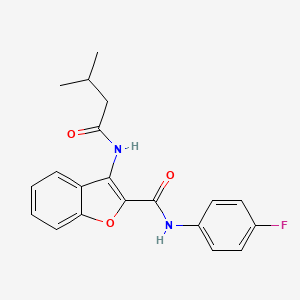
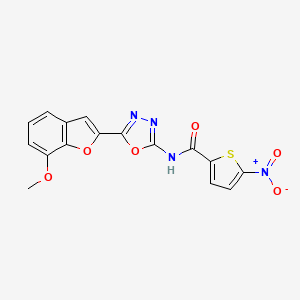
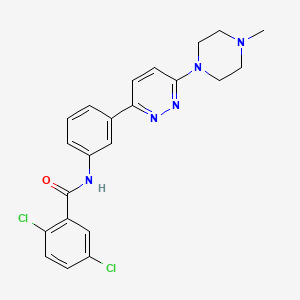
![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)
